molecular formula C8H12N2O3 B14445531 1-Pentyn-3-ol, 3-methyl-, allophanate CAS No. 77967-00-1

1-Pentyn-3-ol, 3-methyl-, allophanate

Cat. No.: B14445531
CAS No.: 77967-00-1
M. Wt: 184.19 g/mol
InChI Key: STYRAZKNETZDFP-UHFFFAOYSA-N
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Description

. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is known for its various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-methyl-, allophanate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl ethyl ketone under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include the use of solvents and purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyn-3-ol, 3-methyl-, allophanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pentyn-3-ol, 3-methyl-, allophanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, allophanate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its triple bond and hydroxyl group play crucial roles in these interactions, leading to the modulation of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

  • 2-Butanol, 2-ethynyl-
  • 2-Ethynyl-2-butanol
  • 3-Methyl-1-pentin-3-ol
  • Ethyl ethynyl methyl carbinol

Comparison: 1-Pentyn-3-ol, 3-methyl-, allophanate stands out due to its unique combination of a triple bond and a hydroxyl group, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthesis and industrial processes .

Properties

CAS No.

77967-00-1

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-methylpent-1-yn-3-yl N-carbamoylcarbamate

InChI

InChI=1S/C8H12N2O3/c1-4-8(3,5-2)13-7(12)10-6(9)11/h1H,5H2,2-3H3,(H3,9,10,11,12)

InChI Key

STYRAZKNETZDFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)OC(=O)NC(=O)N

Origin of Product

United States

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